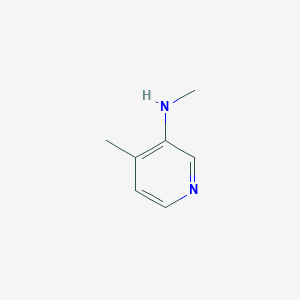

N,4-dimethylpyridin-3-amine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of organic chemistry and medicinal science, focusing on cyclic compounds where one or more ring atoms are elements other than carbon, known as heteroatoms. numberanalytics.comnumberanalytics.com Nitrogen-containing heterocycles are of paramount importance, forming the structural core of countless natural products and synthetic pharmaceuticals. nih.govresearchgate.net More than 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, or sulfur into a cyclic structure imparts unique physicochemical properties, influencing solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are critical in drug design, as they allow medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents. nih.gov Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions, have significantly expanded the ability of researchers to create a wide variety of functionalized heterocycles, driving more effective drug discovery programs. researchgate.net

Overview of Pyridine (B92270) Derivatives in Academic Research

Among the vast family of nitrogen heterocycles, pyridine and its derivatives hold a place of distinction in academic and industrial research. sciencepublishinggroup.comresearchgate.net The pyridine ring, a six-membered aromatic heterocycle with the formula C₅H₅N, is a fundamental scaffold found in natural products like vitamins (niacin) and alkaloids. researchgate.netjchemrev.com The incorporation of a pyridine nucleus is a key strategy in drug discovery, as its polar and ionizable nature can improve the pharmacokinetic profile of drug candidates. ajrconline.org

Pyridine derivatives exhibit a remarkable breadth of biological activities and are components of drugs used to treat a wide range of conditions, including bacterial infections, cancer, and neurological disorders. numberanalytics.comnih.gov Aminopyridines, a subclass of pyridines featuring an amino group, are particularly significant. They serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netdataintelo.com The aminopyridine market has seen steady growth, driven by its applications in these sectors. dataintelo.commarketresearchintellect.com Furthermore, specific isomers of dimethylaminopyridine, such as 4-(Dimethylamino)pyridine (DMAP), are widely employed as highly efficient nucleophilic catalysts in a variety of organic reactions, including esterifications and acylations. wikipedia.org

Research Trajectory of N,4-Dimethylpyridin-3-amine within Scientific Literature

The specific compound this compound (CAS No. 77862-24-9) is a distinct isomer within the pyridinamine family. nih.gov Unlike its extensively studied isomer, 4-(dimethylamino)pyridine (DMAP), this compound has a more limited presence in published scientific literature. Its research trajectory is primarily that of a specialized building block or synthetic intermediate, rather than an end-product or catalyst with widespread application studies. simsonpharma.com

A survey of chemical supplier catalogs confirms its availability for research and custom synthesis, indicating its use in the construction of more complex molecules, likely within proprietary drug discovery or materials science programs. simsonpharma.com While detailed academic studies focusing exclusively on its synthesis or biological activity are not prominent, its structural features—a nucleophilic secondary amine group and a substituted pyridine ring—place it within a class of compounds of high interest for creating novel chemical entities. researchgate.net Its scientific journey is therefore intertwined with the broader pursuit of new pharmaceuticals and functional materials, where it serves as a component part rather than a central subject of investigation.

Structure

3D Structure

Propriétés

IUPAC Name |

N,4-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXNIYRGXNPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565623 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77862-24-9 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

The fundamental properties of N,4-dimethylpyridin-3-amine are cataloged in chemical databases. These identifiers and computed properties are crucial for its use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 77862-24-9 | nih.gov |

| Molecular Formula | C₇H₁₀N₂ | nih.gov |

| Molecular Weight | 122.17 g/mol | nih.gov |

| Exact Mass | 122.084398327 Da | nih.gov |

| Topological Polar Surface Area | 24.9 Ų | nih.gov |

| InChIKey | HJDXNIYRGXNPCP-UHFFFAOYSA-N | nih.gov |

| SMILES | CC1=C(C=NC=C1)NC | nih.gov |

This table is interactive. Click on the headers to sort.

Spectroscopic Data

The characterization of N,4-dimethylpyridin-3-amine, essential for confirming its identity and purity in a research context, relies on standard spectroscopic methods. Public databases indicate the availability of the following spectral data:

¹³C NMR Spectroscopy: Carbon nuclear magnetic resonance (¹³C NMR) data is available, providing information on the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry (GC-MS) data has been recorded, which provides the mass-to-charge ratio of the parent molecule and its fragments, confirming its molecular weight. nih.gov

Synthesis and Reactivity

While specific, peer-reviewed synthetic routes for N,4-dimethylpyridin-3-amine are not widely published, its synthesis can be inferred from general methodologies for producing substituted pyridines. Such syntheses often involve multi-step processes starting from a pre-functionalized pyridine (B92270) ring, followed by the introduction of the required substituents.

The reactivity of this compound is dictated by its functional groups:

Nucleophilic Amino Group: The secondary amine group (-NH(CH₃)) is nucleophilic and can participate in a variety of reactions, such as acylation to form amides and alkylation.

Pyridine Ring: The pyridine ring itself can undergo substitution reactions. The electronic nature of the existing methyl and amino groups influences the position of further functionalization. smolecule.com

General Reactions: Like other aminopyridines, it can be expected to undergo oxidation to form N-oxides or reduction under specific conditions.

Research Applications

Advanced Approaches for Core Structure Synthesis

The formation of the substituted pyridine core is a critical step in the synthesis of this compound. Researchers employ several advanced methodologies to achieve this, including the reduction of nitro precursors, building the ring through cyclocondensation, and functionalizing an existing pyridine scaffold.

Catalytic Reduction of Nitropyridine Precursors

A primary route to aminopyridines involves the reduction of a corresponding nitropyridine. For the synthesis of this compound, this would typically start with a 4-methyl-3-nitropyridine (B1297851) precursor. The nitro group is highly susceptible to reduction, which can be achieved using various catalytic systems.

Catalytic hydrogenation is a common and efficient method. This process involves reacting the nitropyridine with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction selectively reduces the nitro group to a primary amine without affecting the pyridine ring. For instance, the conversion of a 3-fluoro-4-nitropyridine (B80604) N-oxide to 3-fluoro-4-aminopyridine has been successfully achieved through catalytic hydrogenation. researchgate.net Another approach involves the use of ammonium (B1175870) sulfide (B99878) to selectively reduce one nitro group in dinitropyridine compounds. mdpi.com The resulting primary amine can then be methylated in a subsequent step to yield the final this compound.

Alternative reducing agents can also be employed, offering different levels of selectivity and compatibility with other functional groups.

| Precursor Example | Reagent/Catalyst | Product | Key Observation |

| 4-Methyl-3-nitropyridine | H₂, Pd/C | 4-Methylpyridin-3-amine | High efficiency and selectivity for nitro group reduction. |

| 2-Chloro-3,5-dinitropyridine | (NH₄)₂S | 5-Nitro-2-chloro-3-aminopyridine | Selective reduction of one nitro group is possible. mdpi.com |

| 3-Bromo-4-nitropyridine N-oxide | Catalytic Hydrogenation | 3-Bromo-4-aminopyridine | The N-oxide can be reduced concurrently or in a separate step. researchgate.net |

Cyclocondensation Reactions in Pyridine Ring Formation

Cyclocondensation reactions build the pyridine ring from acyclic precursors. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). nih.govresearchgate.net While this traditionally yields dihydropyridines, subsequent oxidation can produce the aromatic pyridine ring.

More modern, one-pot, three-component reactions have been developed to create highly substituted pyridines directly. mdpi.com For a structure like this compound, a plausible cyclocondensation strategy could involve the reaction of an enamine, a dicarbonyl compound, and an ammonia source, with precursors chosen to install the methyl group at the C4 position and an amino group (or a precursor) at the C3 position. For example, the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides can yield highly functionalized N-alkylated pyridines. mdpi.com

| Reaction Type | Precursors | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a 1,4-dihydropyridine (B1200194) intermediate which requires oxidation. nih.govresearchgate.net |

| Three-Component Tandem Reaction | Aromatic Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | Allows for the rapid assembly of complex, substituted pyridines under microwave irradiation. mdpi.com |

| Cyclocondensation of 1,4-diketones | 1,4-Diketone, Hydrazine derivative | Primarily used for pyridazine (B1198779) synthesis but illustrates the principle of ring formation from open-chain precursors. |

Directed Functionalization of Pyridine Scaffolds

This approach begins with a simpler, pre-formed pyridine ring and introduces the required substituents at specific positions. Directed ortho metalation and related techniques are powerful tools for this purpose. The nitrogen atom in the pyridine ring influences its reactivity, often making direct functionalization challenging. nih.gov

However, specific reagents can overcome these challenges. For instance, the use of n-butylsodium can deprotonate pyridine at the C4 position, creating a 4-sodiopyridine intermediate. This can then react with various electrophiles. nih.gov After initial functionalization, a second directed functionalization could introduce a substituent at the C3 position. The regioselectivity of these reactions can be controlled by the choice of base, solvent, and directing groups already present on the ring. d-nb.info

Another strategy involves the use of Zincke imine intermediates. Reacting a pyridine with 2,4-dinitrochlorobenzene forms a pyridinium (B92312) salt (a Zincke salt), which can then react with amines to open the ring. Subsequent recyclization can lead to a substituted pyridine. This method has been adapted for regioselective C3-H functionalization. nih.gov

Derivatization and Functional Group Interconversion Strategies

Once the core this compound structure is synthesized or a closely related derivative is obtained, further modifications can be made to the amine or other substituents on the pyridine ring.

Amine Functionalization Techniques

The primary or secondary amine at the C3 position is a key site for further derivatization.

N-Methylation: If the synthesis yields 4-methylpyridin-3-amine (a primary amine), a subsequent double methylation is required to obtain the final product. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, using formaldehyde (B43269) and formic acid to introduce the two methyl groups.

Acylation and Sulfonylation: The nucleophilic amine can readily react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These reactions are often catalyzed by a base.

Derivatization for Analysis: For analytical purposes, amines are often derivatized to improve their detection. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) react with primary and secondary amines to form highly fluorescent adducts, which are useful in HPLC analysis. thermofisher.comresearchgate.net While analytical in purpose, the underlying reactions are fundamental functional group interconversions.

| Reaction Type | Reagent(s) | Product Type | Purpose |

| Reductive Amination (Eschweiler-Clarke) | HCHO, HCOOH | Tertiary Amine (N,N-dimethyl) | Synthesis of the target compound from a primary amine. |

| Acylation | Acyl Chloride, Base | Amide | Introduction of an acyl group. |

| Derivatization | FMOC-Cl or OPA | Fluorescent Adduct | Analytical detection and quantification. thermofisher.com |

| Pyrylium Salt Reaction | 2,4,6-Trimethylpyrylium (TMPy) | Pyridinium Salt | Derivatization for mass spectrometry analysis. mdpi.com |

Substituent Modifications on the Pyridine Ring

Modifications can also be made to other positions on the pyridine ring, either to introduce the C4-methyl group or to create other derivatives.

Nucleophilic Aromatic Substitution (SNAr): A leaving group, such as a halogen (e.g., Cl, Br), at an activated position on the pyridine ring can be displaced by a nucleophile. For example, a 3-amino-4-halopyridine could react with a methylating agent in a transition metal-catalyzed cross-coupling reaction to install the C4-methyl group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful methods for forming carbon-carbon bonds. A 3-amino-4-halopyridine could be coupled with a methyl-organometallic reagent (e.g., methylboronic acid or dimethylzinc) to synthesize the target scaffold. google.com

Activation via N-Oxidation or Quaternization: The pyridine ring can be activated towards certain reactions. Formation of a pyridine N-oxide activates the C4 position to nitration. researchgate.net Alternatively, forming a quaternary salt by reacting the pyridine nitrogen with an alkyl halide activates the C2 and C4 positions for nucleophilic attack. google.com

| Reaction | Substrate Example | Reagent(s) | Product Feature |

| Negishi Coupling | 3-Amino-4-bromopyridine | Methyl zinc compound, Ni or Pd catalyst | Introduction of a methyl group at C4. google.com |

| Nucleophilic Substitution | 4-Chloropyridine derivative | Dimethylamine | Introduction of a dimethylamino group at C4. google.com |

| Nitration | Pyridine N-oxide | HNO₃, H₂SO₄ | Introduction of a nitro group at C4. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthetic design for this compound and its related compounds is a critical step towards minimizing environmental impact and enhancing process safety. These principles, developed by Paul Anastas and John Warner, provide a framework for creating more sustainable chemical processes. sigmaaldrich.com Key considerations include the use of renewable feedstocks, the selection of safer solvents, designing for energy efficiency, and maximizing atom economy.

The pursuit of greener synthetic routes for pyridine derivatives has led to the exploration of various innovative techniques. nih.gov These include multicomponent one-pot reactions, the use of environmentally friendly solvents, solvent-free synthesis, and the application of microwave and ultrasonic irradiation to accelerate reactions. nih.govresearchgate.net Such methods often lead to higher yields, shorter reaction times, and the generation of fewer hazardous byproducts. researchgate.net

Atom Economy and E-Factor in Synthesis:

A crucial metric in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgjocpr.com A higher atom economy signifies a more efficient process with less waste generation. um-palembang.ac.id For instance, certain catalytic reduction methods for producing aminopyridine derivatives can achieve high atom economy, although they may require expensive catalysts.

Conversely, the E-factor (Environmental Factor) quantifies the amount of waste produced relative to the desired product. Methylation routes for similar compounds have been noted to have high E-factors due to the use of stoichiometric amounts of base, indicating a less environmentally friendly process. The ideal green synthesis maximizes atom economy while minimizing the E-factor.

Safer Solvents and Reaction Conditions:

The choice of solvent is another cornerstone of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. google.com Consequently, there is a significant push towards the use of greener alternatives such as water, ionic liquids, and bio-based solvents like 2-Methyltetrahydrofuran (2-MeTHF). researchgate.netmdpi.comacs.org For example, syntheses of 2-arylimidazo[1,2-a]pyridines have been successfully carried out in aqueous ethanol, a much safer solvent system. researchgate.net

Designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible to reduce the environmental and economic costs associated with energy consumption. sigmaaldrich.comacs.org Microwave-assisted synthesis is one technique that can improve energy efficiency by directly and rapidly heating the reaction mixture, often leading to shorter reaction times and cleaner products. researchgate.netathensjournals.gr

Catalysis and Renewable Feedstocks:

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus reducing waste. um-palembang.ac.id The development of novel catalysts, including heterogeneous green catalysts and biocatalysts, is a key area of research. researchgate.netrsc.org For instance, natural dolomitic limestone has been used as a catalyst for synthesizing highly functionalized pyridines. researchgate.net

The use of renewable feedstocks, derived from biological sources, is another important principle. sigmaaldrich.com Research into enzymatic cascades, for example, has shown promise in synthesizing chiral amines from bio-renewable amino acids, offering a sustainable alternative to traditional chemical synthesis. rsc.org

Illustrative Data on Green Synthesis Methodologies:

To provide a clearer picture of the practical application of these principles, the following interactive table compares different synthetic methodologies for related aminopyridine compounds based on key green chemistry metrics.

| Method | Yield (%) | Scalability | Cost ($/kg) | Green Metrics (E-factor) | Reference |

| Catalytic Reduction | 88–92 | Moderate | 120–150 | 8.2 | |

| Cyclocondensation | 78–82 | High | 90–110 | 12.5 | |

| Methylation | 65–70 | Low | 140–170 | 18.7 | |

| Hofmann Degradation | >90 | High | - | Cleaner Process | google.com |

This table is for illustrative purposes and the data pertains to related aminopyridine syntheses. Specific data for this compound may vary.

The Hofmann degradation of nicotinamide, for example, is presented as a more typical "cleaning process" with a high yield of over 90% and high product purity, highlighting a move towards more environmentally friendly industrial production. google.com

By systematically applying these green chemistry principles, the synthesis of this compound and its derivatives can be significantly improved, leading to processes that are not only economically viable but also safer and more sustainable for the environment. The continuous development of innovative and greener synthetic strategies remains a crucial goal for the chemical community. nih.gov

Electron Density and Nucleophilicity Effects on Reactivity

The reactivity of this compound is fundamentally dictated by the electronic characteristics of the pyridine ring and its substituents. The pyridine ring itself contains an electronegative nitrogen atom, which tends to withdraw electron density from the aromatic system. However, this effect is modulated by the presence of two electron-donating groups: a secondary amine (-NHCH₃) at the 3-position and a methyl group (-CH₃) at the 4-position.

Both the amino and methyl groups increase the electron density of the pyridine ring through inductive and resonance effects. The amino group, in particular, can donate its lone pair of electrons into the ring, significantly enhancing its electron-rich character. This increased electron density makes the compound more nucleophilic than unsubstituted pyridine.

The molecule possesses two primary nucleophilic centers: the lone pair of electrons on the exocyclic secondary amine nitrogen and the lone pair on the pyridine ring nitrogen. The nucleophilicity of the exocyclic amine is enhanced by the electron-donating methyl group at the adjacent position. Generally, the basicity of amines, which often correlates with nucleophilicity, is influenced by the availability of the nitrogen's lone pair. In aromatic amines, this lone pair can be delocalized into the ring, which can reduce basicity compared to aliphatic amines. sciencepg.com However, the combined electron-donating effects in this compound bolster the nucleophilicity of both nitrogen atoms.

When comparing isomeric aminopyridines, the position of the amino group is critical. For instance, 4-aminopyridine (B3432731) is more basic than 3-aminopyridine (B143674) because protonation of the ring nitrogen in the 4-amino isomer allows for resonance stabilization that directly involves the exocyclic amino group, a stabilizing interaction not possible in the 3-amino isomer. stackexchange.com This suggests that the isomeric 4-(dimethylamino)pyridine (DMAP) is a stronger base and often a more potent nucleophilic catalyst than its 3-amino counterpart. stackexchange.comwikipedia.org

Table 1: Comparison of Physicochemical Properties and Basicity

| Compound | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Conjugate Acid) |

|---|---|---|---|---|

| This compound | This compound | C₇H₁₀N₂ | 122.17 nih.gov | Not widely reported |

| Pyridine | Pyridine | C₅H₅N | 79.10 | 5.25 |

| 3-Aminopyridine | Pyridin-3-amine | C₅H₆N₂ | 94.11 | 6.04 |

| 4-(Dimethylamino)pyridine (DMAP) | N,N-Dimethylpyridin-4-amine | C₇H₁₀N₂ | 122.17 wikipedia.org | 9.60 wikipedia.org |

Types of Reactions Undergone by the Aminopyridine Moiety

The aminopyridine scaffold is a versatile building block in organic synthesis, capable of undergoing a wide array of chemical transformations. mdpi.com The presence of multiple reactive sites in this compound—the nucleophilic amino group, the basic pyridine nitrogen, and the activated aromatic ring—allows for diverse reactivity.

Oxidation Pathways and Products

Pyridine derivatives and tertiary amines can be oxidized to their corresponding N-oxides. researchgate.net For this compound, oxidation can potentially occur at either the pyridine nitrogen or the exocyclic amino nitrogen. The use of oxidizing agents like hydrogen peroxide, peracids, or dimethyldioxirane (B1199080) can facilitate this transformation. researchgate.net The formation of an N-oxide at the pyridine ring would generate this compound 1-oxide. The specific product formed often depends on the oxidant used and the reaction conditions, as the relative nucleophilicity and steric accessibility of the two nitrogen atoms come into play. Catalyst-free oxidation methods have been developed that proceed under mild, solvent-free conditions. researchgate.net In some catalytic systems, oxidation can proceed via radical intermediates. mdpi.com

Reduction Reactions and Derivatives

The pyridine ring of this compound can be reduced to the corresponding saturated heterocyclic piperidine (B6355638). This hydrogenation is a key transformation, as piperidines are prevalent structures in many FDA-approved drugs. rsc.org Common methods for this reduction include catalytic hydrogenation using catalysts like rhodium oxide (Rh₂O₃) or palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.org Such reactions on substituted pyridines can yield the corresponding piperidine derivatives, in this case, N,4-dimethylpiperidin-3-amine. rsc.orggoogle.com Alternative reducing agents such as sodium borohydride (B1222165) (NaBH₄) have also been applied for the synthesis of substituted aminopiperidines from their pyridine precursors. acs.org The chemoselectivity of the reduction can be an issue if other reducible functional groups are present. rsc.org

Nucleophilic Substitution Reactions

The exocyclic amino group of this compound is a potent nucleophile and can readily participate in nucleophilic substitution reactions with various electrophiles. vulcanchem.com

Alkylation: The secondary amine can be alkylated by reacting with alkyl halides. This reaction would form a tertiary amine. For example, reaction with methyl iodide would yield N,N,4-trimethylpyridin-3-amine. Heterogeneous catalysts have been developed to facilitate the N-alkylation of aminopyridines, offering a green and efficient alternative to traditional methods. google.com

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of an amide. For instance, reacting this compound with acetyl chloride would produce N-acetyl-N,4-dimethylpyridin-3-amine. This is a common transformation for aminopyridine compounds. semanticscholar.org

Table 2: Summary of Typical Reactions for the Aminopyridine Moiety

| Reaction Type | Reagent Class | General Product |

|---|---|---|

| Oxidation | Peroxides, Peracids | N-Oxide |

| Reduction (Hydrogenation) | H₂, Metal Catalyst (Rh, Pd) | Piperidine derivative |

| N-Alkylation | Alkyl Halides | Tertiary Amine |

| N-Acylation | Acyl Chlorides, Anhydrides | Amide |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted Pyridine |

Electrophilic Aromatic Substitution Potentials

While the pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS), the strong activating effects of the amino and methyl substituents in this compound make such reactions feasible. The outcome of EAS is determined by the directing effects of these groups.

The -NHCH₃ group at C-3 is a powerful ortho-, para-directing activator. It strongly directs incoming electrophiles to the C-2 and C-6 positions. The -CH₃ group at C-4 is a weaker ortho-, para-directing activator, directing electrophiles to the C-3 and C-5 positions.

The combined influence of these groups must be considered:

Position C-2: Strongly activated by the C-3 amino group (ortho) and sterically adjacent to it.

Position C-5: Activated by the C-4 methyl group (ortho) and the C-3 amino group (para-like, through resonance).

Position C-6: Strongly activated by the C-3 amino group (para).

Given these factors, electrophilic attack is most likely to occur at the C-2, C-5, and C-6 positions. The C-6 position is highly activated and less sterically hindered than the C-2 position. The C-5 position is also a likely candidate. Directing group ability generally follows the order -NHR > -CH₃. Therefore, substitution is primarily governed by the amino group, making C-2 and C-6 the most electronically favored positions. Regiospecific substitution can sometimes be achieved by using directed ortho-lithiation, where a protecting group on the amine directs a strong base to deprotonate the adjacent C-2 position, which can then react with an electrophile. acs.orgacs.org

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position on Ring | Influence of C3-NHCH₃ | Influence of C4-CH₃ | Overall Activation/Predicted Reactivity |

|---|---|---|---|

| C-2 | Strongly Activating (ortho) | - | Highly Favorable (potential steric hindrance) |

| C-5 | Activating (meta) | Activating (ortho) | Favorable |

| C-6 | Strongly Activating (para) | - | Highly Favorable |

Catalytic Reaction Mechanisms

Aminopyridines, particularly 4-(dimethylamino)pyridine (DMAP), are renowned for their efficacy as nucleophilic catalysts in a wide range of organic reactions, most notably in acylation reactions. wikipedia.orgcommonorganicchemistry.com this compound, as a structural isomer of DMAP, is expected to exhibit similar, albeit potentially less potent, catalytic activity.

The catalytic mechanism for acylation (e.g., esterification using an acid anhydride) by an aminopyridine catalyst generally proceeds through the following steps:

Nucleophilic Attack: The more nucleophilic exocyclic nitrogen of the aminopyridine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). wikipedia.org

Formation of a Reactive Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium ion intermediate, with the expulsion of a carboxylate anion. wikipedia.orgevitachem.com This intermediate is significantly more electrophilic than the initial anhydride. The stability of this cation is crucial for the catalyst's effectiveness. In DMAP, the positive charge on the pyridine nitrogen is stabilized by resonance involving the 4-dimethylamino group. For a 3-amino isomer, this resonance stabilization is less effective, which may account for lower catalytic activity compared to DMAP. stackexchange.com

Reaction with Nucleophile: A nucleophile, such as an alcohol, attacks the activated N-acylpyridinium intermediate. wikipedia.org

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses to yield the final ester product and regenerates the aminopyridine catalyst, which can then enter another catalytic cycle. wikipedia.org A mild base is often added to the reaction to neutralize the acid byproduct and ensure the catalyst remains in its active, deprotonated form. wikipedia.org

The basicity and nucleophilicity of the aminopyridine are critical. sciencepg.comrsc.org It must be nucleophilic enough to attack the acylating agent but also a good enough leaving group to be displaced by the primary nucleophile in the final step. Studies on various aminopyridines have established a clear relationship between their nucleophilicity/basicity and their catalytic performance. rsc.org

Nucleophilic Catalysis Mechanisms

The catalytic activity of this compound is rooted in its function as a potent nucleophilic catalyst. This mechanism is characteristic of several pyridine derivatives, most notably its isomer 4-(Dimethylamino)pyridine (DMAP), and relies on the interplay between the ring nitrogen and the exocyclic amino group. wikipedia.orgsolubilityofthings.com In this catalytic cycle, the pyridine nitrogen atom, which is more nucleophilic than the ultimate nucleophile in the reaction (e.g., an alcohol), initiates the process.

In a typical acylation or esterification reaction, the pyridine nitrogen of this compound attacks an electrophilic acyl source, such as an acid anhydride. wikipedia.orgevitachem.com This initial step forms a highly reactive cationic intermediate, an N-acylpyridinium salt. The formation of this intermediate is significantly accelerated by the presence of the electron-donating dimethylamino group, which increases the electron density on the pyridine ring system, thereby enhancing the nucleophilicity of the ring nitrogen. wikipedia.org The resulting activated acylpyridinium ion is a much more potent acylating agent than the starting anhydride. A subsequent nucleophile, such as an alcohol or amine, can then readily attack this activated intermediate. The final step involves the elimination of the pyridine catalyst, which is then regenerated to participate in another catalytic cycle, yielding the final ester or amide product. evitachem.com

Role of Intermediates (e.g., Pyridinium Ions)

The cornerstone of the nucleophilic catalysis mechanism employed by this compound and its analogues is the in-situ formation of a pyridinium ion intermediate. wikipedia.orgevitachem.com In acylation reactions, this intermediate is specifically an N-acylpyridinium ion. evitachem.com This species is substantially more electrophilic than the parent acylating agent. For instance, in an esterification using acetic anhydride, the acetylpyridinium ion formed through reaction with the catalyst is a far more effective acetylating agent. wikipedia.orgevitachem.com

Organocatalytic Systems

This compound belongs to a class of compounds widely used in diverse organocatalytic systems, where a small organic molecule accelerates a chemical reaction without the involvement of a metal. The nearly identical electronic and steric properties of this compound suggest its applicability in systems where its isomer, DMAP, is known to be effective. These systems extend well beyond simple acylations. wikipedia.org

DMAP and its derivatives have been employed as catalysts in a variety of transformations, including the Baylis-Hillman reaction, hydrosilylations, and the synthesis of complex heterocycles. wikipedia.orgresearchgate.net For example, amine-tethered DMAP cation catalysts have been developed as efficient, recyclable organocatalytic systems for the chemical fixation of carbon dioxide with epoxides to form cyclic carbonates under mild, solvent-free conditions. scilit.combenthamdirect.com In other applications, DMAP has been used to catalyze formal [4+2] annulation reactions for the construction of tetrahydroquinoline derivatives. oaepublish.com These examples showcase the versatility of dimethylaminopyridines as organocatalysts, capable of activating substrates through nucleophilic attack to generate reactive intermediates that can participate in a wide array of synthetic transformations.

| Organocatalytic System | Catalyst Type | Reaction | Role of Catalyst | Reference |

|---|---|---|---|---|

| CO₂ Fixation | Amine-tethered DMAP Cation | Cycloaddition of CO₂ with epoxides | Acts as a nucleophilic catalyst to activate the epoxide and facilitates ring-opening for CO₂ insertion. | scilit.com |

| Baylis-Hillman Reaction | DMAP | Hydromethylation of cyclohexenones | Functions as a nucleophilic catalyst, adding to the activated alkene to form a zwitterionic intermediate. | researchgate.net |

| Annulation Reaction | DMAP | Formal [4+2] annulation to form tetrahydroquinolines | Catalyzes the reaction, which proceeds through a chiral amine-dipole intermediate. | oaepublish.com |

| Esterification | DMAP | Steglich Esterification (DCC/DMAP) | Activates the carboxylic acid via formation of a highly reactive O-acylisourea, which is then converted to an N-acylpyridinium ion. | researchgate.net |

C-H Activation and Functionalization Directed by Pyridine Nitrogen

A significant area of modern synthetic chemistry is the functionalization of otherwise inert C-H bonds. snnu.edu.cn A primary challenge in this field is achieving positional selectivity (regioselectivity), which is often accomplished by using a directing group. nih.gov The directing group is part of the substrate and coordinates to a transition-metal catalyst, guiding it to a specific, proximate C-H bond for activation. nih.gov

The pyridine ring is an effective directing group in such transformations. The lone pair of electrons on the pyridine nitrogen can coordinate to a metal center, forming a metallacyclic intermediate that positions the catalyst to interact with a specific C-H bond. acs.org Research has demonstrated that 3-substituted pyridines can effectively direct the ruthenium-catalyzed arylation of sp³ C-H bonds adjacent to an amine. acs.org In these systems, the substrate contains a benzylic amine attached to a 3-substituted pyridine. The pyridine nitrogen directs the ruthenium catalyst to activate a C-H bond on the benzylic carbon. This strategy has been shown to be compatible with various functional groups on the aryl donor. acs.org The structural features of this compound, specifically the 3-amino substituent on the pyridine ring, make it a suitable candidate for application as a directing group in similar C-H functionalization strategies. rsc.org

| Reaction Type | Catalyst | Directing Group | Key Finding | Reference |

|---|---|---|---|---|

| Direct sp³ Arylation | Ru₃(CO)₁₂ | 3-Methyl Substituted Pyridine | The pyridine nitrogen directs the ruthenium catalyst to activate benzylic C-H bonds for arylation with boronic esters. | acs.org |

| C-H Arylation / Amination | Pd(II) | Amine Group | An amine directing group enables Pd(II)-catalyzed C-H functionalization under ambient conditions, tolerating delicate functionality. | rsc.org |

| C-H Annulation | Rh(III) | N-methoxy amide | The directing group guides the Rh(III) catalyst for C-H activation and subsequent annulation with alkynes to form heterocycles. | nih.gov |

| Remote C-H Arylation | Nickel/Photoredox | Amide Group | A combination of nickel catalysis and photoredox-catalyzed hydrogen atom transfer (HAT) allows for regioselective remote C(sp³)-H arylation. | columbia.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the protons on the pyridine ring and the methyl groups. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons typically resonate at higher chemical shifts compared to aliphatic protons. In a related compound, 2,4-Dimethylpyridin-3-amine, ¹H NMR peaks are observed at δ 2.25 (s, 6H, CH₃), δ 6.50 (d, 1H, Ar-H), and δ 8.20 (s, 1H, NH₂). The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet) reveal information about neighboring protons.

Table 1: Representative ¹H NMR Data for Dimethylpyridine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| 2-Bromo-5,6-dimethylpyridin-3-amine (B2429368) | CDCl₃ | 7.02 (s, 1H, H-4), 3.45 (br s, 2H, NH₂), 2.37 (s, 3H, CH₃-5), 2.13 (s, 3H, CH₃-6) vulcanchem.com |

| 2,4-Dimethylpyridin-3-amine | - | 2.25 (s, 6H, CH₃), 6.50 (d, 1H, Ar-H), 8.20 (s, 1H, NH₂) |

This table is for illustrative purposes and shows data for related dimethylpyridine compounds to provide context for the types of signals expected for this compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. Aromatic carbons resonate at higher chemical shifts than aliphatic carbons. Public databases like PubChem list the availability of ¹³C NMR spectra for this compound. nih.gov For comparison, the ¹³C NMR spectrum of 4-methylpyridine (B42270) shows signals for the aromatic carbons and the methyl carbon. chemicalbook.com

Table 2: Representative ¹³C NMR Data for a Related Compound

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Methylpyridine | CDCl₃ | A: 8.463, B: 7.104, C: 2.349 chemicalbook.com |

This table illustrates typical chemical shift ranges for a related pyridine derivative.

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgnumberanalytics.com This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com HMBC is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

These advanced techniques are essential for the unambiguous assignment of all proton and carbon signals in this compound. ipb.pt

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. For this compound (C₇H₁₀N₂), the expected exact mass is approximately 122.08 Da. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. For instance, in the mass spectrum of a related compound, 2-bromo-5,6-dimethylpyridin-3-amine, a molecular ion peak at m/z 201.06 is observed, along with fragments corresponding to the loss of a bromine atom and an amino group. vulcanchem.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making this technique excellent for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound will exhibit absorption bands corresponding to the various vibrations of its chemical bonds. Key expected vibrational modes include:

N-H stretch: The presence of the amine group will give rise to a characteristic N-H stretching vibration.

C-H stretch: Aromatic and aliphatic C-H stretching vibrations will appear at different frequencies.

C=C and C=N stretches: Vibrations associated with the pyridine ring will be observed in the fingerprint region.

C-N stretch: The stretching vibration of the carbon-nitrogen bond of the amine group will also be present.

The precise positions and intensities of these bands can provide information about the molecular structure and intermolecular interactions, such as hydrogen bonding. The use of Attenuated Total Reflectance (ATR) technology with FTIR allows for the rapid and accurate analysis of liquid samples. sintef.no The vibrational absorption bands can be identified by infrared spectroscopy, and their attribution can be aided by DFT calculations. researchgate.netscirp.org

Raman Spectroscopy and Enhanced Variants (SERS, TERS)

There is no available scientific literature containing the Raman spectrum of this compound. Furthermore, studies employing enhanced Raman techniques such as Surface-Enhanced Raman Spectroscopy (SERS) or Tip-Enhanced Raman Spectroscopy (TERS) on this specific compound have not been found. These techniques are powerful for providing detailed vibrational information and enhancing signals for molecules adsorbed on metallic surfaces (SERS) or probed by a metallic tip (TERS), but their application to this compound has not been reported.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic and photophysical properties of this compound have not been specifically characterized in the available literature. While the photophysical properties of various substituted aminopyridines are a subject of research, with studies often focusing on their fluorescence and solvent-dependent behavior, this detailed analysis has not been extended to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental or theoretical UV-Vis absorption spectrum for this compound is available in the reviewed literature. While high-performance liquid chromatography (HPLC) with UV detection is mentioned for the analysis of products derived from this compound, this does not provide the specific absorption maxima (λmax) or molar absorptivity data for the compound itself. Such data would be essential for understanding the electronic transitions within the molecule.

Fluorescence Spectroscopy and Time-Resolved Techniques

There are no published studies on the fluorescence properties of this compound. Research into the emission spectra, quantum yields, and excited-state lifetimes, often investigated using steady-state and time-resolved fluorescence spectroscopy, has not been conducted for this compound. Consequently, data on its potential emissive properties and the dynamics of its excited states are not available.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is a powerful tool for predicting the ground state energy and electron density of molecules, which in turn can be used to understand and predict chemical reactivity. scispace.comuniroma2.it DFT calculations can assess the electronic properties of molecules like this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict sites for electrophilic and nucleophilic attack. The theory is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This simplifies the calculation compared to wave-function based methods, making it applicable to larger and more complex systems. scispace.com

DFT has been successfully applied to a wide range of chemical systems, from small molecules to large biological macromolecules and solid-state materials. uniroma2.it The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. scispace.com Various functionals, such as B3LYP, are commonly used in conjunction with different basis sets to achieve a balance between computational cost and accuracy. researchgate.net For pyridine derivatives, DFT calculations have been used to simulate NMR chemical shifts and compare them with experimental data for structural validation. The insights gained from DFT studies can guide the synthesis of new derivatives with desired properties and help in understanding their reaction mechanisms. acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. ijarset.com

For this compound, HOMO-LUMO analysis can provide valuable information about its electronic behavior. The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The calculated energies of these orbitals can be used to determine global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index. researchgate.net These parameters help in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

| Parameter | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. A higher EHOMO suggests a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. A lower ELUMO suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO. | A smaller gap suggests higher reactivity, lower kinetic stability, and higher polarizability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. ijarset.com | A lower ionization potential indicates that the molecule is a better electron donor. ijarset.com |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. ijarset.com | A higher electron affinity suggests the molecule is a better electron acceptor. ijarset.com |

| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. ijarset.com | A higher electronegativity value indicates a better electron acceptor. ijarset.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as η = (I - A) / 2. ijarset.com | A smaller hardness value indicates higher reactivity. ijarset.com |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Calculated as ω = χ² / (2η). | A higher electrophilicity index indicates a stronger electrophile. ijarset.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of systems, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. rsc.orgscispace.com For this compound, MD simulations can be employed to understand its behavior in different environments and its stability when bound to a target protein.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. This allows for the observation of processes that occur over timescales ranging from femtoseconds to microseconds. For instance, MD simulations can be used to assess the binding stability of a ligand in the active site of an enzyme, revealing how the ligand and protein adapt to each other and the key interactions that maintain the bound complex. These simulations can also provide information on the flexibility of the ligand and the protein, which is crucial for understanding the binding process.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target.

Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity for each conformation. researchgate.net This allows for the prediction of the most likely binding mode and the relative binding affinities of different ligands. nih.govbiorxiv.org For this compound and its derivatives, molecular docking can be used to screen potential biological targets and to prioritize compounds for further experimental testing. The accuracy of binding affinity prediction can be improved by combining docking with more rigorous methods like molecular dynamics simulations. biorxiv.org

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. libretexts.orgnumberanalytics.com It is a three-dimensional pocket or groove with a specific arrangement of amino acid residues that are responsible for substrate recognition and catalysis. numberanalytics.comlibretexts.org Molecular docking can model the interaction of this compound with the active site of an enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. numberanalytics.comresearchgate.net

Understanding these interactions is crucial for explaining the mechanism of action of enzyme inhibitors and for designing more potent and selective compounds. nih.gov For example, docking studies can reveal which amino acid residues in the active site are critical for binding this compound, providing a basis for site-directed mutagenesis experiments to validate the predicted binding mode. The insights from these studies can guide the rational design of new inhibitors with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ajrconline.org These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for bioactivity.

For aminopyridine derivatives, several QSAR studies have been conducted to elucidate the relationship between their physicochemical properties and biological activities, such as nitric oxide synthase inhibition or anticancer effects. ajrconline.orgresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.

A typical QSAR study on aminopyridines might involve the following steps:

Data Set Selection: A series of aminopyridine derivatives with known biological activities (e.g., IC₅₀ values) is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. ajrconline.org

In a QSAR study on aminopyridine derivatives as JNK inhibitors, descriptors related to the electronic and topological properties of the molecules were found to be significant. researchgate.net A representative, generalized QSAR model for a class of aminopyridines might look like the following equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β are the regression coefficients, and ε is the error term.

Table 2: Common Descriptors Used in QSAR Models for Aminopyridine Derivatives

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and interactions with polar residues. |

| Steric | Molar Refractivity | A measure of the molecule's volume and polarizability. | Relates to how the molecule fits into a binding site. |

| Topological | Wiener Index | A descriptor of molecular branching. | Can influence the overall shape and flexibility of the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the molecule's ability to cross cell membranes. |

This table provides examples of descriptor types commonly employed in QSAR studies of heterocyclic compounds.

The results from such QSAR studies can guide the synthesis of new derivatives of this compound with potentially improved activity by modifying the molecule to optimize the key descriptors identified in the model.

Conformational Analysis and Energy Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov The preferred conformation of a molecule can significantly impact its ability to bind to a receptor and, consequently, its biological activity. Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energy of different conformers and to identify the lowest energy (most stable) conformations.

For this compound, the key conformational flexibility lies in the orientation of the N-methyl group relative to the pyridine ring. Rotation around the C3-N bond will lead to different conformers with varying steric interactions and electronic properties.

A study on the conformational preferences of alkyl-substituted pyridines has shown that interactions between the alkyl substituent and the nitrogen atom of the pyridine ring can influence the molecule's preferred geometry. colostate.edu For this compound, the methyl group at position 4 will also influence the electronic distribution in the ring and may have steric effects on the adjacent amino group.

A potential energy profile can be generated by systematically rotating the N-methyl group and calculating the energy at each step. This would reveal the energy barriers to rotation and the most stable conformations. In the absence of specific published data for this compound, a generalized energy profile for a substituted aminopyridine is presented to illustrate the concept.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C3-N-C_methyl) | Relative Energy (kcal/mol) | Description |

| A | 0° | 2.5 | Eclipsed conformation with steric hindrance. |

| B | 60° | 0.5 | Gauche conformation, more stable. |

| C | 120° | 0.0 | Anti-periplanar, likely the global minimum energy conformation. |

| D | 180° | 2.0 | Eclipsed conformation with steric hindrance. |

Note: This table is a hypothetical representation of a conformational energy profile. Actual values would need to be determined through specific computational analysis.

The identification of low-energy conformers is crucial for molecular docking studies, as it is often assumed that the bioactive conformation is one of the low-energy conformers of the unbound ligand. nih.gov Understanding the conformational preferences of this compound is therefore a key step in predicting its interaction with biological targets.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

The biodegradation of pyridine (B92270) and its derivatives is a key process in their removal from the environment. Numerous microorganisms have been identified that can utilize these compounds as sources of carbon and nitrogen.

Both aerobic and anaerobic microbial degradation of pyridine compounds have been documented. Unsubstituted pyridine is known to be degraded more readily than its methylated or aminated derivatives. wikipedia.org Under aerobic conditions, degradation is typically initiated by hydroxylation of the pyridine ring. In anaerobic settings, degradation can also occur, often coupled with processes like denitrification.

The presence of methyl and amine substituents on the pyridine ring, as in N,4-dimethylpyridin-3-amine, is expected to influence the rate and pathway of biodegradation. Generally, substituted pyridines such as picolines (methylpyridines) and lutidines (dimethylpyridines) are degraded more slowly than pyridine itself. wikipedia.org

No direct studies identifying the metabolites of this compound are available. However, research on the biodegradation of 2,6-dimethylpyridine (B142122) by Arthrobacter crystallopoietes provides a plausible model for the initial steps of degradation. This bacterium was found to metabolize 2,6-dimethylpyridine through a series of hydroxylations, leading to the formation of key intermediates. acs.org

Based on this analogous pathway, a hypothetical degradation pathway for this compound can be proposed, likely involving initial hydroxylation of the pyridine ring. Subsequent steps would involve ring cleavage, a common feature in the microbial metabolism of aromatic compounds. For pyridine itself, ring cleavage can occur through various mechanisms, ultimately leading to the formation of compounds that can enter central metabolic pathways. acs.org

Hypothetical Initial Metabolites of this compound Biodegradation

| Metabolite Name | Chemical Structure |

| N,4-dimethyl-5-hydroxypyridin-3-amine | (Structure not available) |

| N,4-dimethyl-2-hydroxypyridin-3-amine | (Structure not available) |

| This compound-N-oxide | (Structure not available) |

A variety of microbial strains have been identified with the ability to degrade pyridine and its derivatives. While no specific strains have been reported for the degradation of this compound, bacteria from the genera Arthrobacter, Bacillus, and Nocardia are known to metabolize pyridine and methylated pyridines. wikipedia.orgacs.org For instance, Arthrobacter crystallopoietes has demonstrated the ability to degrade 2,6-dimethylpyridine. acs.org It is plausible that similar strains, equipped with the necessary enzymatic machinery, could also be involved in the breakdown of this compound.

Microbial Strains Involved in the Degradation of Pyridine and its Derivatives

| Microbial Strain | Degraded Compound(s) | Reference |

| Arthrobacter crystallopoietes | 2,6-dimethylpyridine | acs.org |

| Bacillus sp. | Pyridine | wikipedia.org |

| Nocardia sp. | Pyridine | wikipedia.org |

Atmospheric Degradation Processes

Scientific literature currently lacks specific studies on the atmospheric degradation of this compound. The following sections are based on the general principles of atmospheric chemistry and studies of unsubstituted pyridine.

For pyridine, atmospheric degradation is considered its primary environmental fate, with processes generally occurring in less than two days. researchgate.net It is susceptible to photochemical degradation in the vapor phase. researchgate.net However, a study on 4-aminopyridine (B3432731) concluded that it was not photodegraded under the tested conditions, suggesting that the amino group may influence photostability. epa.gov Given the structure of this compound, both the pyridine ring and the methyl and amino substituents would be potential sites for photo-oxidation reactions.

The primary oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is a major degradation pathway for many volatile organic compounds. For pyridine, the reaction can proceed through hydrogen-atom abstraction or radical addition to the ring. researchgate.net The presence of electron-donating groups, such as the methyl and amino groups in this compound, is expected to increase the reactivity of the aromatic ring towards electrophilic attack by atmospheric oxidants. Other atmospheric oxidants, such as ozone (O3) and nitrate (B79036) radicals (NO3), could also potentially contribute to the degradation of this compound, although reactions with hydroxyl radicals are typically dominant. researchgate.net

Prediction of Degradation Products and Environmental Persistence of this compound

The environmental fate of this compound, a substituted pyridine derivative, is a critical area of study for assessing its potential ecological impact. Understanding its degradation pathways and persistence is essential. While specific experimental data on this compound is limited in publicly available literature, general principles of pyridine and amine degradation, coupled with computational modeling, can provide insights into its likely environmental behavior.

Computational Models for Degradation Product Prediction

Computational models are increasingly vital tools for predicting the environmental degradation of chemical compounds, especially for those with limited empirical data. acs.org These models use established knowledge of chemical reactions and biological processes to forecast potential degradation pathways and products.

For a compound like this compound, several types of computational approaches could be employed:

Knowledge-Based Systems: Software like Zeneth utilizes a vast knowledge base of known chemical degradation reactions. acs.orgresearchgate.net By matching the functional groups within the this compound molecule (a pyridine ring, a secondary amine, and methyl groups) to reaction rules in its database, it can predict a range of likely degradation products under various conditions (e.g., hydrolysis, oxidation). acs.org

Quantum Mechanics-Based Simulators: Tools such as Schrödinger's Nanoreactor use quantum mechanics to simulate chemical reactions without pre-existing knowledge. youtube.com This approach can uncover novel degradation pathways by exploring the molecule's potential energy surface, identifying likely bond-breaking and bond-forming events under simulated environmental conditions. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a correlation between the chemical structure of a molecule and its rate of degradation. nih.govnih.gov For amines, models have been developed that consider structural features like the type of amine (primary, secondary, tertiary), the presence of cyclic structures, and the length of alkyl chains to predict oxidative degradation rates. nih.gov While not predicting specific products, these models can estimate the environmental persistence of this compound based on its structural characteristics.

Studies on the microbial degradation of pyridine and its derivatives suggest that degradation pathways often involve hydroxylated intermediates. researchgate.netresearchgate.netsemanticscholar.org Bacteria have been shown to degrade pyridines, with the complete catabolic pathway in some species leading to the formation of succinic acid. nih.govasm.org Computational models can help predict the initial sites of enzymatic attack (e.g., hydroxylation of the pyridine ring) that would initiate such a degradation cascade.

Table 1: Computational Approaches for Predicting Degradation of this compound

| Model Type | Principle of Operation | Predicted Output | Relevance to this compound |

|---|---|---|---|

| Knowledge-Based Systems (e.g., Zeneth) | Matches molecular functional groups to a database of known chemical reactions. | Potential degradation products and pathways. | Can predict likely products from oxidation, hydrolysis, or photolysis based on its amine and pyridine moieties. |

| Quantum Mechanics Simulators (e.g., Nanoreactor) | Simulates chemical reactions based on first principles of quantum mechanics. | All possible degradation products and intermediates. | Can identify novel or unexpected degradation pathways without reliance on prior experimental data. |

| QSAR Models | Correlates chemical structure with degradation rates observed for a set of similar compounds. | Predicted rate of degradation (persistence). | Can estimate how quickly the compound might degrade in the environment compared to other amines. |

Formation of Nitrosamines and Nitramines

A significant environmental concern for secondary and tertiary amines is their potential to form N-nitrosamines and N-nitramines, many of which are potent carcinogens. veeprho.comnih.govccsnorway.com this compound is a secondary amine, making it a potential precursor for these hazardous transformation products.

N-Nitrosamine Formation: The formation of N-nitrosamines typically occurs when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (NO₂⁻) under acidic conditions. veeprho.comnih.gov The general reaction for a secondary amine is:

R₂NH + HNO₂ → R₂N-N=O + H₂O

For this compound, this reaction would lead to the formation of N-methyl-N-nitroso-4-methylpyridin-3-amine. The presence of nitrosating agents can arise from various environmental sources, including atmospheric nitrogen oxides (NOx). researchgate.netresearchgate.net

N-Nitramine Formation: Nitramines (R₂N-NO₂) can also be formed from the reaction of amines with other reactive nitrogen species, such as nitrogen dioxide (NO₂) or peroxynitrite (ONOO⁻). nih.govresearchgate.net Studies have shown that both N-nitrosamines and N-nitramines can be formed when secondary amines react with peroxynitrite. While nitrosamine (B1359907) formation often exceeds nitramine formation, the specific yields depend on environmental conditions like pH.

The potential for this compound to form these products is a critical factor in its environmental risk profile. The rate of formation would be influenced by the concentration of the amine, the availability of nitrosating/nitrating agents, pH, and temperature.

Environmental Monitoring of Degradation Products

Effective environmental monitoring requires analytical methods capable of detecting and quantifying both the parent compound and its significant degradation products in various environmental matrices like water, soil, and air.

To date, there is a lack of specific studies in the reviewed scientific literature focused on the environmental monitoring of degradation products derived from this compound. Research on the environmental fate of pyridine derivatives often highlights the absence of data for many specific alkyl- and chloro-pyridines. researchgate.net

However, should such monitoring be undertaken, the analytical approach would be guided by the predicted degradation products. This would likely involve advanced chromatographic and spectrometric techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying a wide range of polar organic compounds in water samples, and would be suitable for detecting hydroxylated pyridine derivatives, as well as potential nitrosamine and nitramine products.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the analysis of volatile and semi-volatile degradation products that may be formed.

Given the general concerns about amine-derived pollutants, any environmental monitoring program for this compound would need to include targeted analysis for its specific N-nitroso and N-nitro derivatives due to their potential health risks. The development of such specific monitoring protocols is contingent on further research into the compound's actual degradation pathways.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes

The efficient and selective synthesis of N,4-dimethylpyridin-3-amine is a critical first step towards its widespread application. While classical methods for pyridine (B92270) synthesis, such as the Chichibabin reaction involving the condensation of aldehydes and ammonia (B1221849), provide a foundational approach, future research should focus on more sophisticated and versatile strategies. umich.edu

Modern synthetic methodologies that could be adapted and optimized for this compound include:

Multicomponent Reactions (MCRs): These reactions, which involve the combination of three or more starting materials in a single step, offer a highly efficient route to complex molecules. mdpi.com The development of a tailored MCR for this compound could significantly streamline its production.

Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. jst.go.jp Investigating the application of these reactions to appropriately functionalized pyridine precursors could provide a modular and flexible synthetic route.

Functionalization of Pre-existing Pyridine Rings: Starting with a substituted pyridine and introducing the methyl and amino groups in a stepwise manner is another viable strategy. Research into the regioselective functionalization of the pyridine ring will be crucial for the success of this approach. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diversity. | Identification of suitable starting materials and reaction conditions. |

| Cross-Coupling Reactions | High functional group tolerance, modularity, well-established methods. | Synthesis of appropriate precursors and optimization of catalytic systems. |

Exploration of Expanded Catalytic Applications

The isomeric compound, 4-(dimethylamino)pyridine (DMAP), is a highly efficient nucleophilic catalyst used extensively in organic synthesis, particularly in acylation reactions. wikipedia.orgtaylorandfrancis.com Its catalytic prowess is attributed to the strong electron-donating effect of the dimethylamino group at the 4-position, which enhances the nucleophilicity of the pyridine nitrogen. wikipedia.org

In contrast, this compound possesses a different substitution pattern, with a methylamino group at the 3-position and a methyl group at the 4-position. This structural difference will undoubtedly alter its electronic properties and, consequently, its catalytic activity. Future research should aim to:

Characterize its Catalytic Profile: Systematically evaluate the catalytic efficiency of this compound in a range of organic transformations and compare its performance to that of DMAP and other pyridine-based catalysts.

Investigate Mechanistic Pathways: Delve into the reaction mechanisms through which this compound may act as a catalyst. This will provide a deeper understanding of its reactivity and guide the design of new catalytic applications.

Develop Immobilized Catalysts: Explore the immobilization of this compound onto solid supports, such as polymers or silica (B1680970) nanoparticles. academie-sciences.fr This could lead to the development of recyclable and more sustainable catalyst systems.

Advanced Mechanistic Elucidation of Biological Interactions

Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netethz.ch The structural similarity of the imidazo-pyridine system to naturally occurring purines has made it a privileged scaffold in medicinal chemistry. rsc.org Given this context, this compound and its derivatives are promising candidates for biological investigation.

Future research in this area should focus on:

Screening for Biological Activity: Conduct comprehensive screening of this compound against a panel of biological targets, including enzymes, receptors, and various cell lines, to identify potential therapeutic applications.